3-(Aminomethyl)thiophene-2-carboxylic acid
Description
Fundamental Significance of Thiophene (B33073) Heterocycles in Synthetic Chemistry and Chemical Biology
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. researchgate.net This aromaticity confers stability and allows for a wide range of substitution reactions, making it a versatile building block in organic synthesis. researchgate.net In chemical biology, thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govimpactfactor.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the binding of a molecule to its biological target. mdpi.com The inherent stability and reactivity of the thiophene nucleus make it an attractive starting point for the synthesis of complex molecules with potential therapeutic applications. nih.gov
Structural Classification and Nomenclature of (Aminomethyl)thiophene-2-carboxylic Acid Frameworks
The structural framework of (aminomethyl)thiophene-2-carboxylic acid is characterized by a central thiophene ring with a carboxylic acid group at the 2-position and an aminomethyl group at one of the available carbon atoms on the ring. The nomenclature of these compounds follows the IUPAC (International Union of Pure and Applied Chemistry) guidelines. The carboxylic acid group is the principal functional group and is indicated by the suffix "-carboxylic acid". The "thiophene" part of the name denotes the heterocyclic ring. The position of the substituents is indicated by numbers, with the carbon atom of the carboxylic acid group being part of the ring numbering system starting from the sulfur atom as position 1.
The classification of (aminomethyl)thiophene-2-carboxylic acid frameworks is based on the positional isomerism of the aminomethyl group. There are three possible isomers:
3-(Aminomethyl)thiophene-2-carboxylic acid: The aminomethyl group is attached to the carbon atom at the 3-position of the thiophene ring.
4-(Aminomethyl)thiophene-2-carboxylic acid: The aminomethyl group is located at the 4-position.
5-(Aminomethyl)thiophene-2-carboxylic acid: The aminomethyl group is at the 5-position.
This positional variation is critical as it significantly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and chemical reactivity.
| Isomer | Chemical Structure | IUPAC Name |
|---|---|---|
| 3-(Aminomethyl) | ![]() | This compound |
| 4-(Aminomethyl) | ![]() | 4-(Aminomethyl)thiophene-2-carboxylic acid |
| 5-(Aminomethyl) | ![]() | 5-(Aminomethyl)thiophene-2-carboxylic acid |
Rationale for Focused Research on this compound
The focus on the 3-(aminomethyl) isomer of thiophene-2-carboxylic acid stems from its potential as a versatile scaffold for the synthesis of novel compounds with significant pharmacological activities. The spatial arrangement of the carboxylic acid and aminomethyl groups at adjacent positions (ortho-like positioning) offers unique opportunities for creating a diverse range of derivatives through reactions involving these functional groups.
A key driver for research into this specific scaffold is the established biological importance of related 3-aminothiophene-2-carboxylic acid derivatives. For instance, a German patent describes the synthesis of 3-aminothiophene-2-carboxylic acid esters, highlighting their utility as chemical intermediates. google.com More specifically, research has shown that 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids are potent inhibitors of the HCV NS5B polymerase, an essential enzyme for the replication of the Hepatitis C virus. nih.gov This finding underscores the potential of the 3-amino substituted thiophene-2-carboxylic acid core in the development of antiviral agents.
The 3-(aminomethyl) analogue, with its additional methylene (B1212753) linker, provides a flexible and synthetically accessible entry point to a wider chemical space. This structural modification can influence the molecule's conformational flexibility and its ability to interact with biological targets, potentially leading to the discovery of new therapeutic agents. The availability of synthetic routes to the core structure further enhances its attractiveness as a starting point for drug discovery programs. google.com
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO2S |
|---|---|
Molecular Weight |
157.19 g/mol |
IUPAC Name |
3-(aminomethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3,7H2,(H,8,9) |
InChI Key |
NLQNIZWCOYHJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CN)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthesis of Related Esters and Salt Forms
The synthesis of esters and salt forms of the target compound are important for purification, storage, and as intermediates for further chemical modification.
Methyl 3-(aminomethyl)thiophene-2-carboxylate is the key intermediate generated prior to the final hydrolysis step. Its synthesis is a direct outcome of the strategies used to introduce the aminomethyl moiety onto the thiophene (B33073) ester backbone.
As detailed in section 2.1.2, the most practical route begins with Methyl 3-methylthiophene-2-carboxylate. This starting material undergoes side-chain bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in a non-polar solvent like benzene (B151609) to yield Methyl 3-(bromomethyl)thiophene-2-carboxylate. orgsyn.org Subsequently, this intermediate is subjected to the Gabriel synthesis. Reaction with potassium phthalimide (B116566) followed by cleavage with hydrazine (B178648) affords the desired Methyl 3-(aminomethyl)thiophene-2-carboxylate. wikipedia.orgmasterorganicchemistry.com
This ester is often isolated and purified before proceeding to the final hydrolysis. It can also be converted into a more stable salt form, such as the hydrochloride salt, for storage or handling. The hydrochloride salt of this ester is a known compound, confirming its accessibility as a synthetic intermediate. bldpharm.com
Formation of Hydrochloride Salts for Research Applications
In many research contexts, 3-(aminomethyl)thiophene-2-carboxylic acid is utilized as its hydrochloride salt. This salt form often improves the compound's stability, solubility in aqueous media, and ease of handling, which are advantageous properties for biological assays and further chemical synthesis.
The formation of the hydrochloride salt is a straightforward acid-base reaction. Typically, the free base of this compound is dissolved in a suitable organic solvent, such as diethyl ether or methanol (B129727). A solution of hydrogen chloride (HCl) in an organic solvent or as a gas is then introduced, leading to the precipitation of this compound hydrochloride as a solid. This solid can then be isolated by filtration and dried. The resulting salt is a versatile small molecule scaffold available for various research purposes.
Advanced Derivatization of the this compound Core
The core structure of this compound presents multiple avenues for chemical modification, enabling the synthesis of a diverse library of derivatives.
Modification of the Aminomethyl Group
The primary amine of the aminomethyl group is a key site for derivatization. Standard reactions involving primary amines can be employed to introduce a variety of functional groups.
Acylation: The aminomethyl group can be readily acylated to form amides. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.
Alkylation: N-alkylation of the aminomethyl group can be accomplished using alkyl halides. This reaction introduces alkyl substituents on the nitrogen atom, leading to secondary or tertiary amines.
These modifications can significantly alter the steric and electronic properties of the molecule, which can be useful in structure-activity relationship studies.
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the thiophene ring is another primary site for chemical transformations.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. This is a common strategy to modify the polarity and bioavailability of a molecule.
Amide Bond Formation: The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). This transformation is widely used in medicinal chemistry to synthesize peptide analogues and other complex amides.
Functionalization and Substitution Patterns on the Thiophene Ring System
The thiophene ring itself can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is influenced by the directing effects of the existing aminomethyl and carboxylic acid groups. The carboxylic acid group is an electron-withdrawing group and a meta-director, while the aminomethyl group is an activating ortho-, para-director. The interplay of these directing effects will determine the position of substitution on the thiophene ring.
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the thiophene ring can be achieved using appropriate halogenating agents.
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid.
These functionalizations provide handles for further chemical modifications and are crucial for exploring the chemical space around the core scaffold.
Synthesis of Structural Analogues and Bioisosteres
The synthesis of structural analogues and bioisosteres is a key strategy in drug discovery and chemical biology to explore the impact of subtle structural changes on biological activity.
A notable structural analogue of this compound is 3-(aminosulfonyl)-2-thiophenecarboxylic acid. In this analogue, the aminomethyl group is replaced by a sulfonamide group, which is a common bioisostere for a carboxylic acid or an amide. The synthesis of such sulfonamide analogues typically involves the use of sulfonyl chlorides as starting materials. For instance, a thiophene derivative bearing a chlorosulfonyl group can be reacted with an amine to form the desired sulfonamide.
Furan (B31954) and Pyridine (B92270) Analogues
Furan Analogues: The synthesis of furan analogues, specifically aminomethyl derivatives of furancarboxylic acids, can be approached through several established routes. One notable method is the Paal-Knorr reaction, a synthetically valuable process for creating substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. researchgate.net Aminomethyl derivatives of furancarboxylic acids have been shown to react with 1,4-dicarbonyls to form the corresponding pyrrole (B145914) ring, indicating the reactivity of the aminomethyl group in cyclization reactions. researchgate.net
Another common strategy involves the formation of amide bonds. For instance, 5-(hydroxymethyl)furan-2-carboxylic acid can be converted into its methyl ester and subsequently reacted with amines like tryptamine (B22526) in the presence of a base such as triethylamine (B128534) to produce the corresponding amide derivatives. orientjchem.org Alternatively, the carboxylic acid can be activated with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate amide formation. orientjchem.org A more general approach to furan-2-carboxamides involves activating furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) before coupling it with various linkers and amines. nih.gov The Mannich reaction has also been employed to transform β-phenyltetrahydrofuran-2-one-α-carboxylic acid into its α-aminomethyl derivatives. nih.gov
Pyridine Analogues: The synthesis of pyridine analogues, such as 2-(aminomethyl)pyridine-4-carboxylic acid and 3-(aminomethyl)pyridine (B1677787), involves more targeted strategies. rsc.orgsynchem.de A rapid method for accessing 3-(aminomethyl)pyridine utilizes a traceless C3-selective umpolung of 1-amidopyridin-1-ium salts. This process involves a one-pot reaction with an aminal, followed by the reductive cleavage of the N-N bond, representing a formal C-H activation of the pyridine ring. rsc.org The synthesis of various aminopicolinic acids (aminopyridine-2-carboxylic acids) has also been explored, highlighting the importance of these structures. umsl.edu General synthetic routes to pyridine-2-carboxylic acid often serve as precursors for further functionalization. prepchem.comnih.gov
Table 1: Synthetic Approaches to Furan and Pyridine Analogues
| Analogue Type | Synthetic Method | Key Reagents/Conditions | Starting Material Example | Product Example | Reference(s) |
|---|---|---|---|---|---|
| Furan | Amide Formation | DCC, DMAP | 5-(Acetoxymethyl)furan-2-carboxylic acid | N-tryptamyl-5-(acetoxymethyl)furan-2-carboxamide | orientjchem.org |
| Furan | Amide Formation | CDI, THF | Furan-2-carboxylic acid | 3-(Furan-2-carboxamido)benzoic acid | nih.gov |
| Furan | Mannich Reaction | Formaldehyde, Amine | β-Phenyltetrahydrofuran-2-one-α-carboxylic acid | α-Aminomethyl-β-phenyltetrahydrofuran-2-one | nih.gov |
| Pyridine | Traceless Umpolung | 1-Amidopyridin-1-ium salt, Aminal, Reductive cleavage | Pyridine | 3-(Aminomethyl)pyridine | rsc.org |
| Pyridine | Diels-Alder Reaction | Unsaturated hydrazone, α-haloacrylonitrile | 1-Dimethylamino-1-aza-3-ethyl-1,3-butadiene | 3-Ethyl-pyridine-2-carbonitrile | google.com |
Benzothiophene-based Analogues
Creating benzothiophene-based analogues involves the synthesis of the benzo[b]thiophene ring system bearing the key functional groups. Various methods exist for constructing the benzothiophene (B83047) core. organic-chemistry.org A common approach is the oxidative cyclization of substrates like 2-mercaptocinnamic acid using potassium ferricyanide (B76249) (K3Fe(CN)6) in an alkaline solution. chemicalbook.com
Modern synthetic methods often employ transition metal catalysis. For example, a palladium iodide-catalyzed aerobic oxidative cyclization of methyl(o-alkynylphenyl)sulfanes can produce benzothiophene-3-carboxylic esters. nih.gov The synthesis of benzo[b]thiophene-2-carboxylic acids can be achieved by hydrolyzing the corresponding ethyl esters with sodium hydroxide. nih.gov These core structures can then be further functionalized. For instance, the carboxylic acid can be converted to a carbohydrazide, which can then be reacted with aldehydes to form acylhydrazones, demonstrating the utility of the carboxylic acid group for further transformations. nih.gov
Thiazole (B1198619) Analogues
The synthesis of thiazole analogues often relies on the classic Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. derpharmachemica.commedmedchem.com This method is highly versatile for producing 2-aminothiazoles with various substituents. derpharmachemica.com For instance, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can be synthesized from 5-bromothiophene carboxylic acid and a protected aminopyrazole using coupling agents. nih.gov While this example starts with a thiophene, the principle of forming an amide bond followed by further heterocyclization is broadly applicable.
The synthesis of thiazole-2-carboxylic acid itself can be achieved via a halogen-metal exchange reaction on a brominated thiazole precursor. researchgate.net More complex thiazole-containing peptidomimetics can be constructed starting from amino acids. The process involves converting the amino acid to an amide, then a thioamide, which is subsequently cyclized to form the thiazole ring. nih.gov This highlights a route where the "aminomethyl" equivalent is derived from a natural α-amino acid.
Formation of Fused Heterocyclic Systems Incorporating the Thiophene-2-carboxylic Acid Skeleton
The bifunctional nature of 3-aminothiophene-2-carboxylic acid derivatives makes them ideal precursors for the annulation of a second heterocyclic ring onto the thiophene core, leading to the formation of thienopyrimidines and other fused systems.
Thienopyrimidinone Derivatives
Thieno[2,3-d]pyrimidinones are readily synthesized from 2-aminothiophene-3-carboxylic acid esters or their corresponding carbonitrile analogs. nih.gov These starting materials are structurally very similar to the target compound. The construction of the pyrimidine (B1678525) ring is typically achieved through cyclocondensation reactions.
A variety of reagents can be used for the cyclization step:
Formamide (B127407): Heating a 2-aminothiophene-3-carboxylate with formamide is a common method to produce the unsubstituted thieno[2,3-d]pyrimidin-4-one. nih.gov
Isocyanates and Isothiocyanates: Reaction of the aminothiophene ester with isocyanates or isothiocyanates first yields a ureido or thioureido intermediate. Subsequent base-catalyzed cyclization, for example with ethanolic sodium ethoxide, affords the corresponding N-substituted thieno[2,3-d]pyrimidinone or its 2-thioxo analogue. ekb.egnih.gov
Chloroacetyl Chloride: Acylation of the 2-amino group with chloroacetyl chloride, followed by reaction with a primary amine, can lead to substituted thieno[2,3-d]pyrimidines. semanticscholar.org
Hydrazine: Condensation with hydrazine hydrate (B1144303) is a direct method to synthesize 3-amino-thieno[2,3-d]pyrimidin-4-ones. nih.gov
Microwave irradiation has been shown to be an efficient energy source for these transformations, often leading to higher yields and shorter reaction times compared to conventional heating. ekb.egresearchgate.net
Table 2: Synthesis of Thienopyrimidinone Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 2-Amino-3-ethoxycarbonyl-thiophene | Phenyl isothiocyanate, then KOH/EtOH | Reflux | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | nih.gov |
| 2-Amino-3-ethoxycarbonyl-thiophene | Formamide | High Temperature | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| 2-Amino-3-ethoxycarbonyl-thiophene | Hydrazine Monohydrate | Refluxing Ethanol | 3-Amino-thieno[2,3-d]pyrimidin-4-one | nih.gov |
| 2-Amino-3-ethoxycarbonyl-thiophene | Chloroacetyl chloride | - | 2-(Chloroacetamido)-thiophene-3-carboxylate | semanticscholar.org |
| 2-Amino-4,5-dimethyl-3-ethoxycarbonylthiophene | N-Ethylisocyanate, then NaOH/EtOH | - | 3-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | ekb.eg |
Thiophene-Triazole Hybrids
The synthesis of molecules containing both a thiophene and a triazole ring can be achieved by constructing one ring from a precursor already containing the other. Halogenated thiophene-2-carboxylic acid derivatives serve as key building blocks for a family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The synthesis typically involves preparing a functionalized thiophene, such as 2,4-dibromo-3-methylthiophene, and then introducing the carboxylic acid functionality via a Grignard reaction with CO2 or through palladium-catalyzed carbonylation. beilstein-journals.org This thiophene-2-carboxylic acid derivative is then elaborated to form the final triazole-containing product.
Another approach involves starting with a thiophene derivative that can be converted into a precursor for triazole formation. For example, 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide, derived from the corresponding ester, can be used to synthesize fused thieno-triazepine derivatives. nih.gov
Thieno[2,3-b]pyridine (B153569) Derivatives
The thieno[2,3-b]pyridine skeleton, an isostere of quinoline, is another important fused system accessible from thiophene precursors. The synthesis can be achieved by constructing the pyridine ring onto a pre-existing thiophene. A common strategy involves the reaction of 3-aminothiophene derivatives with reagents that can provide the necessary carbon atoms to close the pyridine ring. For example, ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate can be synthesized from appropriate precursors. mdpi.com
Alternatively, the thiophene ring can be constructed onto a pyridine core. The reaction of 3-cyanopyridin-2-thiol with α-halo compounds bearing an electron-withdrawing group is a high-yield method for producing 3-aminothieno[2,3-b]pyridine derivatives. nih.gov The resulting 3-amino-2-carboethoxy derivatives can be further hydrolyzed or acetylated, demonstrating the versatility of this synthetic handle for subsequent modifications. nih.gov The 3-aminothieno[2,3-b]pyridine-2-carbonitrile derivatives are particularly useful, as the amino and cyano groups can be used to build further fused rings, such as pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, by reacting with reagents like formamide or formic acid. mdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For 3-(Aminomethyl)thiophene-2-carboxylic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the aminomethyl group, and the carboxylic acid group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. The integration of the signals would correspond to the number of protons of each type.
Despite the theoretical utility of this technique, specific experimental ¹H NMR data for this compound is not available in the reviewed scientific literature.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive as no experimental data has been found.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene-H (at C4) | |||
| Thiophene-H (at C5) | |||
| -CH₂-NH₂ | |||
| -COOH |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the amine, and various C-H and C=C stretches associated with the thiophene ring.
A search of the scientific literature did not yield any experimental FT-IR spectra for this compound.
Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive as no experimental data has been found.)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H (Carboxylic acid) | |
| N-H (Amine) | |
| C-H (Aromatic) | |
| C=O (Carbonyl) | |
| C=C (Aromatic) | |
| C-N |
X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.
There are no published X-ray crystal structures for this compound in the reviewed scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λmax) characteristic of the conjugated thiophene ring system.
No experimental UV-Vis spectroscopic data for this compound has been found in the scientific literature.
Table 4: Predicted UV-Vis Absorption Data for this compound (Note: This table is predictive as no experimental data has been found.)
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
|---|
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight, and various fragment ions resulting from the cleavage of the molecule.
Experimental mass spectrometry data for this compound is not available in the public domain.
Table 5: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive as no experimental data has been found.)
| m/z | Predicted Fragment |
|---|---|
| [M]⁺ | |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic and structural characteristics of molecules with high accuracy. Studies on thiophene (B33073) derivatives frequently employ DFT methods, such as B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p), to model various molecular properties. nih.govmdpi.comresearchgate.netnih.gov
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For 3-(Aminomethyl)thiophene-2-carboxylic acid, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Studies on related thiophene carboxylic acids reveal typical bond lengths within the thiophene ring, such as C=C bonds ranging from 1.37 Å to 1.38 Å, C-C single bonds around 1.40 Å, and C-S bonds approximately 1.71 Å to 1.74 Å. mdpi.comglobalresearchonline.net The carboxylic acid group's geometry is also critical, with C=O bond lengths typically around 1.22 Å and C-O lengths near 1.34 Å. mdpi.com
Conformational analysis, often performed through potential energy surface (PES) scans, investigates how the molecule's energy changes with the rotation around specific single bonds. researchgate.netresearchgate.net For this compound, key rotations would be around the C2-carboxyl bond and the C3-aminomethyl bond. This analysis identifies the most stable conformers and the energy barriers between them, which can be influenced by intramolecular hydrogen bonding, for instance, between the carboxylic acid proton and the aminomethyl nitrogen or the thiophene sulfur. nih.gov
Table 1: Representative Geometric Parameters for Thiophene Carboxylic Acid Derivatives (Illustrative)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C=C (thiophene ring) | 1.37 - 1.38 | - |
| C-C (thiophene ring) | 1.40 - 1.43 | - |
| C-S (thiophene ring) | 1.71 - 1.74 | - |
| C-C (ring-carboxyl) | 1.45 - 1.49 | - |
| C=O (carboxyl) | 1.21 - 1.23 | - |
| C-O (carboxyl) | 1.34 - 1.37 | - |
| S-C-C (thiophene ring) | - | 111 - 113 |
Note: Data are generalized from computational studies on related thiophene derivatives and serve as an illustration. mdpi.comglobalresearchonline.net
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.goviosrjournals.org The calculated frequencies correspond to the molecule's vibrational modes, such as stretching, bending, and torsional motions.
For this compound, characteristic vibrational frequencies would include:
O-H Stretching: A broad band typically above 3000 cm⁻¹ for the carboxylic acid.
N-H Stretching: Found in the 3300-3500 cm⁻¹ region for the amino group.
C=O Stretching: A strong absorption band usually located between 1700-1780 cm⁻¹. niscpr.res.in
C=C Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ range. globalresearchonline.net
C-S Stretching: Thiophene ring C-S vibrations are often observed at lower frequencies, between 600-850 cm⁻¹. iosrjournals.org
Theoretical spectra are often scaled to correct for systematic errors arising from anharmonicity and the approximations in the computational method, leading to better agreement with experimental data. iosrjournals.org
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In computational studies of related thiophene derivatives, the HOMO is often delocalized over the thiophene ring and the sulfur atom, while the LUMO is also distributed across the π-system of the ring and the electron-withdrawing carboxylic acid group. mdpi.commdpi.com The presence of the aminomethyl group, an electron-donating group, would be expected to raise the HOMO energy level.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiophene Derivative
| Parameter | Typical Energy Value (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.0 to -6.5 | Electron-donating ability |
| E(LUMO) | -1.5 to -2.0 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Chemical reactivity and stability |
Note: Values are representative based on DFT calculations of similar structures like methyl-3-aminothiophene-2-carboxylate. mdpi.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com
For this compound, an MEP map would typically show:
Red Regions (Negative Potential): Concentrated on the electronegative oxygen atoms of the carboxylic acid group, indicating the most likely sites for electrophilic attack.
Blue Regions (Positive Potential): Located around the hydrogen atoms of the amino group and the carboxylic acid, representing sites susceptible to nucleophilic attack.
Green/Yellow Regions (Neutral Potential): Generally found over the carbon atoms of the thiophene ring.
This visualization helps in predicting intermolecular interactions, such as hydrogen bonding. mdpi.com
DFT calculations provide the total energy of the molecule, which is used to compare the relative stabilities of different isomers or conformers. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated. researchgate.net
Atomic charge distribution analysis assigns partial charges to each atom in the molecule, offering insight into the electronic environment. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used. nih.gov For this compound, such analysis would likely show significant negative charges on the oxygen and nitrogen atoms and a positive charge on the acidic hydrogen, reflecting their respective electronegativities and roles in chemical bonding.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations allow for the determination of various global reactivity descriptors, which are derived from the HOMO and LUMO energies. These descriptors help quantify the chemical reactivity and stability of the molecule.
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. A smaller hardness value corresponds to higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = χ² / (2η).
These calculated parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds. mdpi.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.
While no specific molecular docking studies were found for this compound, research on similar thiophene-2-carboxylic acid derivatives has demonstrated their potential as inhibitors for various biological targets. For instance, studies on thiophene-2-carboxylic acid have been performed to test its biological activity, with molecular docking simulations revealing its potential as an inhibitor against inflammation. In such simulations, the full fitness score and binding affinity values are key metrics used to assess the ligand's potential.
In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, a thiophene derivative, is then docked into the active site of the protein. The simulation software then calculates the binding energy and identifies the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For illustrative purposes, a hypothetical molecular docking study of a thiophene derivative with a target protein might yield the results shown in the interactive table below. This table showcases the type of data that would be generated in such a study.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | Thiophene-2-carboxylic acid | -7.5 | ARG120, TYR355, SER530 |
| Tumor Necrosis Factor-alpha (TNF-α) | A thiophene carboxamide derivative | -8.2 | LEU57, GLY121, TYR151 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Methyl 3-amino-4-phenylthiophene-2-carboxylate | -6.9 | CYS215, ASP181, ARG221 |
This data is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of molecules over time. These simulations are crucial for understanding how a ligand adapts its shape to fit into a binding site and for assessing the stability of the ligand-protein complex.
No molecular dynamics simulation studies have been published specifically for this compound. However, MD simulations performed on related thiophene carboxamide derivatives have been used to assess the stability of their binding to target proteins. These studies typically analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site.
For example, a 200-nanosecond MD simulation of a phenylthiophene-2-carboxylate compound bound to a target protein can provide insights into the dynamic behavior and stability of the complex. The analysis of the simulation trajectory can reveal how the ligand and protein atoms move and interact over time, highlighting the flexibility of different regions of the protein and the stability of the key interactions identified in molecular docking.
The following interactive table provides a hypothetical summary of results from a molecular dynamics simulation study of a thiophene derivative.
| System | Simulation Length (ns) | Average RMSD (Å) | Key Stable Interactions |
| Thiophene derivative in water | 100 | 1.5 | Intramolecular hydrogen bond |
| Thiophene derivative-Protein Complex | 200 | 2.1 | Hydrogen bonds with ARG120, TYR355 |
| Apo-Protein | 200 | 2.5 | N/A |
This data is hypothetical and for illustrative purposes only.
Research Applications in Medicinal Chemistry and Materials Science
Role as Synthetic Intermediates and Crucial Building Blocks
The thiophene (B33073) ring, particularly when functionalized with both amino and carboxylic acid groups, offers multiple reactive sites. This dual functionality makes it a valuable scaffold for constructing diverse molecular architectures, from intricate organic molecules to specialized polymers.
Thiophene derivatives are instrumental as precursors in the synthesis of complex organic molecules. The inherent reactivity of the thiophene ring allows for various chemical modifications, enabling the creation of elaborate molecular structures. For instance, the development of halogenated 2-thiophenecarboxylic acid derivatives serves as a key building block for new classes of compounds, such as insecticides. The synthesis process can involve multiple steps, starting from commercially available materials like 3-methylthiophene-2-carboxylic acid, which can be converted to nitriles and subsequently functionalized. beilstein-journals.org
The presence of a nitrogen-containing side chain on the thiophene ring makes these compounds excellent starting materials for the synthesis of novel nitrogen-containing heterocycles. These heterocyclic structures are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.govfrontiersin.org The synthesis of these heterocycles can be achieved through various methods, including cycloisomerization reactions of nitrogen-pendant precursors, often mediated by transition metal catalysts. uow.edu.au For example, 2-amino-5-methylthiophene-3-carbonitrile (B129202) can be reacted with o-chloronitrobenzene and subsequently cyclized to form thieno[2,3-b] nih.govtandfonline.combenzodiazepines, a class of compounds with potential therapeutic applications. nih.gov The versatility of these synthetic routes allows for the creation of a diverse library of nitrogen-containing heterocycles for biological screening. frontiersin.orgresearchgate.netrsc.org
In materials science, thiophene-based molecules are fundamental monomers for the synthesis of conducting polymers and regioregular oligomers. These materials possess unique electronic and optical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnih.gov The synthesis of these polymers can be achieved through various techniques, including chemical and electrochemical polymerization, as well as transition metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net
The properties of the resulting polymers are highly dependent on the regularity of the polymer chain. The synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), where the alkyl side chains are all oriented in the same direction, leads to materials with improved electronic properties due to better packing of the polymer chains. cmu.edu Methods like the Stille cross-coupling reaction are employed to synthesize regioregular oligothiophenes with well-defined structures. acs.org The ability to control the structure at the molecular level allows for the fine-tuning of the material's properties for specific applications. nih.govcmu.edu Furthermore, thiophene-based monomers can be used to create microporous polymer networks with high surface areas, which have potential applications in gas storage and separation. acs.org
Pre-clinical Investigation of Biological Activities (In Vitro and In Vivo Models, Excluding Human Clinical Trials)
Derivatives of 3-(aminomethyl)thiophene-2-carboxylic acid have been the subject of extensive preclinical research to evaluate their potential as therapeutic agents. These investigations have revealed promising antimicrobial, antifungal, and anticancer activities in various in vitro and in vivo models.
Thiophene derivatives have demonstrated significant potential as antimicrobial and antifungal agents. The thiophene ring is a core component of numerous pharmacologically active compounds. nih.gov
Antimicrobial Activity:
In vitro studies have shown that certain thiophene derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some novel armed thiophene derivatives have shown greater potency than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes. frontiersin.orgnih.gov Time-kill curve assays have demonstrated the bactericidal effects of specific thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgresearchgate.net
| Thiophene Derivative | Test Organism | Activity |
| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin nih.gov |
| Thiophenes 4 and 8 | Colistin-resistant A. baumannii | Bactericidal effect frontiersin.org |
| Thiophenes 4 and 8 | Colistin-resistant E. coli | Bactericidal effect frontiersin.org |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | MIC values of 2 to 4 μg/ml tandfonline.com |
Antifungal Activity:
Several thiophene derivatives have also displayed significant antifungal activity against a range of fungal species. nih.gov Studies have evaluated the efficacy of these compounds against clinically relevant fungi such as Candida albicans. tandfonline.comnih.gov The antifungal activity of some derivatives has been found to be comparable to or even better than standard antifungal drugs. farmaciajournal.com The mechanism of antifungal action can involve the disruption of fungal cell membranes and the inhibition of biofilm formation. nih.gov For example, a 2-aminothiophene derivative has shown efficacy in reducing biofilm formation in fluconazole-resistant Candida species. nih.gov
| Thiophene Derivative | Test Organism | Activity |
| Compounds 7, 8a, 8b, and 10 | Various fungal species | Active nih.gov |
| New thiourea (B124793) derivatives | Candida species | Moderate anticandidal effect farmaciajournal.com |
| 2-aminothiophene derivative | Fluconazole-resistant Candida spp. | Antifungal and antibiofilm action nih.gov |
The anticancer potential of thiophene derivatives has been extensively investigated in preclinical studies. These compounds have shown cytotoxic activity against a variety of cancer cell lines, and research has delved into their mechanisms of action. nih.govnih.govnih.gov
In Vitro Cytotoxicity:
Numerous studies have reported the in vitro anticancer activity of novel thiophene derivatives against various cancer cell lines, including liver, prostate, lung, and breast cancer. mdpi.commdpi.comresearchgate.net For example, certain fused thienopyrrole and pyrrolothienopyrimidine scaffolds have shown promising antiproliferative activity against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines. mdpi.com Similarly, thiophene carboxamide derivatives have demonstrated significant antiproliferation properties against the Hep3B cancer cell line. mdpi.com
| Thiophene Derivative | Cancer Cell Line | IC50 Value (μM) |
| Compound 3b | HepG2 | 3.105 mdpi.com |
| Compound 3b | PC-3 | 2.15 mdpi.com |
| Compound 4c | HepG2 | 3.023 mdpi.com |
| Compound 4c | PC-3 | 3.12 mdpi.com |
| Compound 8e | Lung Cancer (A549) | 0.302 mdpi.com |
| Compound 2b | Hep3B | 5.46 mdpi.com |
Mechanistic Studies:
Research into the mechanisms of action has revealed that thiophene derivatives can induce cancer cell death through various pathways. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases like VEGFR-2 and AKT. mdpi.com Some derivatives have been shown to inhibit tubulin polymerization, which disrupts the cell cycle and leads to apoptosis. nih.gov Mechanistic evaluations have also shown that these compounds can induce cell cycle arrest, particularly in the S phase or G2/M phase, and trigger apoptosis through the activation of caspases. nih.govmdpi.com Furthermore, some thiophene derivatives have been found to increase the levels of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential in cancer cells, contributing to their cytotoxic effects. nih.gov
Anticancer Activity and Mechanistic Studies
Cytotoxic Effects on Human Cancer Cell Lines (e.g., HepG2, MCF-7)
No specific studies detailing the cytotoxic effects of this compound on human cancer cell lines, including HepG2 and MCF-7, were identified in the public domain. While research exists on the anticancer properties of various thiophene derivatives, data directly pertaining to this specific compound is not available. mdpi.com
Cell Cycle Progression Modulation (e.g., G2/M Phase Arrest)
There is no available scientific literature that investigates or reports on the ability of this compound to modulate cell cycle progression or induce arrest at any phase, including the G2/M phase, in cancer cells.
Induction of Apoptosis Pathways
Specific studies on the induction of apoptosis pathways by this compound could not be found. Research into the pro-apoptotic potential of other thiophene-containing molecules exists, but these findings cannot be directly attributed to the subject compound. mdpi.comcardiff.ac.uk
Inhibition of Tubulin Assembly and Interactions with Colchicine (B1669291) Binding Site
No research data was found to suggest that this compound acts as an inhibitor of tubulin assembly or that it interacts with the colchicine binding site on tubulin.
Kinase Inhibition Profiles (e.g., PI3K, IKK Complex)
There is no publicly available information or research that profiles the kinase inhibition activity of this compound, including any potential effects on kinases such as PI3K or the IKK complex.
Antiviral Research: Inhibition of Viral Entry and Replication (e.g., Ebola Virus, HCV)
No studies were identified that have investigated the antiviral properties of this compound, including its potential to inhibit the entry or replication of viruses such as the Ebola virus or Hepatitis C virus (HCV).
Anti-inflammatory Properties and Cytokine Modulation
Specific research on the anti-inflammatory properties of this compound or its ability to modulate cytokine activity is not present in the available scientific literature. While some thiophene derivatives are explored for anti-inflammatory effects, data on this particular compound is absent. epo.org
Enzyme Inhibition Studies (e.g., GABA Aminotransferase)
Gamma-aminobutyric acid (GABA) is a primary inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is regulated by the enzyme GABA aminotransferase (GABA-AT). Inhibition of GABA-AT can lead to an increase in GABA levels, a therapeutic strategy for neurological disorders such as epilepsy. Thiophene derivatives have been investigated as potential inhibitors of GABA-AT. The structural similarity of this compound to GABA suggests its potential to interact with the GABA-AT active site. The mechanism of inhibition by related compounds often involves the formation of a Schiff base with the pyridoxal-5'-phosphate (PLP) cofactor, followed by enzyme-catalyzed transformations that lead to irreversible inactivation of the enzyme. Research into heteroaromatic substrates for GABA-AT has provided insights into the structural requirements for binding and inhibition, paving the way for the design of novel inhibitors based on the this compound scaffold.
Receptor Ligand Research (e.g., D3 Receptor Antagonism, GPIIb/IIIa Receptor Antagonism)
The unique structural architecture of this compound makes it an attractive scaffold for the development of receptor ligands.
Dopamine (B1211576) D3 Receptor Antagonism: The dopamine D3 receptor is a key target in the treatment of various neuropsychiatric disorders. The development of selective D3 antagonists is a significant area of medicinal chemistry. The general structure of many D3 antagonists incorporates an aromatic or heteroaromatic moiety linked to a basic amine via a flexible or constrained linker. The thiophene ring of this compound can serve as the aromatic core, while the aminomethyl group provides the necessary basic center for interaction with the receptor. Further chemical modifications of the carboxylic acid group could be explored to enhance binding affinity and selectivity for the D3 receptor over other dopamine receptor subtypes.
GPIIb/IIIa Receptor Antagonism: The glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor plays a crucial role in platelet aggregation and is a validated target for antiplatelet therapies. Many GPIIb/IIIa antagonists are designed to mimic the Arg-Gly-Asp (RGD) recognition sequence of fibrinogen. These antagonists typically feature a cationic group and a carboxylic acid group separated by a specific distance. This compound possesses both of these key functional groups. The aminomethyl group can be protonated to mimic the guanidinium (B1211019) group of arginine, while the carboxylic acid mimics the carboxylate of aspartate. The thiophene ring provides a rigid spacer to maintain the appropriate spatial orientation of these pharmacophoric elements for effective receptor binding.
Modulation of Gene Expression (e.g., Interleukin-4 Inhibition)
While direct studies on the effect of this compound on interleukin-4 (IL-4) inhibition are not extensively documented, the broader class of thiophene derivatives has shown significant anti-inflammatory properties. mdpi.com The anti-inflammatory effects of such compounds are often mediated through the modulation of cytokine expression, including interleukins. For instance, some thiophene-based compounds have been shown to suppress the production of pro-inflammatory cytokines. researchgate.net The mechanism of action could involve the inhibition of key signaling pathways, such as the NF-κB pathway, which are critical for the transcription of inflammatory genes like IL-4. The structural features of this compound, including its aromatic ring and functional groups, could potentially allow it to interact with biological targets involved in the regulation of IL-4 gene expression, representing a promising avenue for future research in the development of novel anti-inflammatory agents.
Organometallic Derivatives in Advanced Chemical Research
Synthesis and Structural Characterization of Diorganotin(IV) Complexes
The carboxylic acid and amino groups of this compound make it an effective ligand for the formation of coordination complexes with metal ions. In particular, its reactions with diorganotin(IV) dichlorides (R₂SnCl₂) can yield stable diorganotin(IV) complexes.
Synthesis: The synthesis of these complexes typically involves the reaction of the sodium or potassium salt of this compound with a diorganotin(IV) dichloride in an appropriate solvent, such as methanol (B129727) or ethanol. The reaction proceeds with the elimination of sodium or potassium chloride, leading to the formation of the diorganotin(IV) complex.
Structural Characterization: The resulting complexes are typically characterized using a variety of spectroscopic and analytical techniques.
| Technique | Typical Observations |
| Infrared (IR) Spectroscopy | The IR spectrum of the complex shows a significant shift in the stretching frequencies of the carboxylate group (COO⁻) compared to the free ligand, indicating coordination to the tin atom. The disappearance of the broad O-H stretch of the carboxylic acid is also observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to confirm the presence of both the organic groups attached to the tin atom and the thiophene ligand in the complex. ¹¹⁹Sn NMR spectroscopy provides information about the coordination number of the tin atom in solution. |
| X-ray Crystallography | Single-crystal X-ray diffraction analysis provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the tin center. In many diorganotin(IV) carboxylates, the tin atom adopts a distorted trigonal bipyramidal or octahedral geometry. |
These diorganotin(IV) complexes of this compound are of interest for their potential applications in catalysis and as precursors for the synthesis of tin-based materials.
Future Research Directions and Concluding Perspectives
Exploration of Unconventional Synthetic Routes and Green Chemistry Approaches
The future synthesis of 3-(Aminomethyl)thiophene-2-carboxylic acid and its derivatives is poised to move beyond traditional methods, embracing more sustainable and efficient strategies. Green chemistry principles offer a roadmap for developing environmentally benign synthetic protocols. researchgate.net Unconventional, energy-efficient techniques such as microwave and ultrasound-assisted synthesis could significantly reduce reaction times and improve yields for this class of compounds. eurekaselect.comresearchgate.net
The development of catalytic systems is another crucial area. Methodologies like the palladium-catalyzed direct C-H arylation, which has been successfully applied to other thiophene (B33073) derivatives, could offer a more atom-economical approach for creating complex analogues. unito.it Furthermore, exploring novel metal-free synthetic methods would minimize metal toxicity and advance the field of green chemistry for thiophene synthesis. nih.gov The use of greener solvents, such as water, deep eutectic solvents (DESs), or ionic liquids, presents a significant opportunity to reduce the environmental impact of synthetic processes. unito.itrsc.org Multi-component reactions (MCRs), which allow the synthesis of complex molecules in a single step from simple precursors, could also be developed for this thiophene scaffold, enhancing synthetic efficiency. nih.gov
| Green Chemistry Approach | Potential Advantage for Synthesis | Source |
| Microwave/Ultrasound Assistance | Reduced reaction times, increased yields | eurekaselect.comresearchgate.net |
| Direct C-H Arylation | High atom economy, simplified synthesis | unito.it |
| Use of Green Solvents (Water, DES) | Reduced environmental impact, improved sustainability | unito.itrsc.org |
| Multi-component Reactions (MCRs) | Increased synthetic efficiency, molecular diversity | nih.gov |
Integration of Advanced Computational Methodologies for Predictive Design
Advanced computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds derived from this compound. By integrating computational methodologies, researchers can predict the physicochemical and biological properties of virtual derivatives before committing to their synthesis, saving time and resources.
Techniques such as Density Functional Theory (DFT) can be employed to understand the electronic structure and reactivity of the molecule. researchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate structural features with biological activity, guiding the design of more potent compounds. researchgate.net Molecular docking simulations are invaluable for predicting the binding affinity and interaction patterns of derivatives with specific biological targets, such as enzymes or receptors. rsc.orgnih.gov This approach can help in identifying the most promising candidates for therapeutic applications. Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, which are critical for evaluating the drug-likeness of potential therapeutic agents early in the development process. rsc.org
Identification and Validation of Novel Biological Targets for Therapeutic Development
The thiophene core is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.comnih.govrsc.org Future research should focus on systematically screening this compound and its derivatives to identify and validate novel biological targets for therapeutic intervention.
Given the prevalence of thiophene derivatives in oncology research, potential targets include protein kinases like VEGFR-2, components of the cytoskeleton such as tubulin, and enzymes involved in tumor progression like matrix metalloproteinases (MMPs). mdpi.comnih.govresearchgate.net In the realm of inflammatory diseases, cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are promising targets that have been modulated by other thiophene-based compounds. nih.gov The structural motifs of this compound also suggest potential for development as inhibitors for targets in neurodegenerative diseases or as novel antimicrobial agents against resistant pathogens. nih.govnih.gov A comprehensive screening program against a diverse panel of biological targets will be essential to uncover the full therapeutic potential of this molecular scaffold.
| Therapeutic Area | Potential Biological Target | Source |
| Cancer | VEGFR-2, Tubulin, MMPs, TACC3 | mdpi.comnih.govresearchgate.net |
| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX) | nih.gov |
| Infectious Diseases | Bacterial or Fungal Enzymes | nih.gov |
| Neurodegeneration | Cannabinoid Receptors (CB2) | nih.gov |
Application in Novel Materials and Supramolecular Chemistry
The structural characteristics of this compound make it an attractive building block, or "unimer," for the construction of advanced materials and supramolecular assemblies. rsc.org The thiophene ring is known for its excellent electronic and optical properties, making it a staple in the field of organic electronics. scispace.com The presence of both a carboxylic acid and an amino group provides sites for polymerization and for directing non-covalent interactions like hydrogen bonding.
Future research could explore the synthesis of metallo-supramolecular polymers by coordinating the molecule with various metal ions, a strategy that has been used to create functional materials from other thiophene-based ligands. rsc.orgresearchgate.net The compound could also serve as a monomer for the synthesis of novel conjugated polymers with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics. tue.nl Furthermore, its rigid and functionalized structure makes it a candidate for incorporation into porous materials such as Covalent Organic Frameworks (COFs), which have applications in gas storage, catalysis, and sensing. mdpi.com The interplay between the molecular structure and the resulting supramolecular architecture will be key to tuning the optoelectronic properties of these novel materials. scispace.com
Design and Synthesis of Targeted Biological Probes and Imaging Agents
The development of molecular tools for biological imaging and detection is a rapidly growing field. The this compound scaffold is well-suited for the design and synthesis of targeted biological probes and imaging agents. The amino and carboxyl functional groups provide convenient handles for conjugation to fluorophores, biotin, or other reporter moieties. ljmu.ac.uk
Thiophene-based ligands have already been developed as powerful fluorescent probes for detecting and distinguishing between polymorphic protein aggregates associated with neurodegenerative diseases like Alzheimer's. nih.gov Future work could adapt the this compound structure to create new probes with enhanced photophysical properties for cellular staining or for sensing specific biological analytes. researchgate.netnih.gov Additionally, the scaffold could be used to develop radiotracers for Positron Emission Tomography (PET) imaging. By chelating a positron-emitting radionuclide, derivatives of this compound could be designed to target specific receptors or enzymes in vivo, allowing for non-invasive imaging of disease processes, similar to thiophene-based radiotracers developed for cannabinoid receptors. nih.gov The design strategies for such probes would focus on modulating reaction types with biological targets, such as Michael addition or cyclization reactions, to elicit a fluorescent response. rsc.org
Q & A
Q. What are the recommended methods for synthesizing 3-(Aminomethyl)thiophene-2-carboxylic acid derivatives?
Synthesis of thiophene derivatives often involves condensation reactions or functional group modifications. For example:
- Gewald Reaction : Condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters yields aminothiophene derivatives .
- HPLC Purification : Post-synthesis, reverse-phase HPLC with methanol-water gradients (e.g., 30%→100%) effectively isolates products, achieving yields up to 67% .
- Anhydride Coupling : Reacting intermediates with anhydrides (e.g., succinic anhydride) under inert conditions (e.g., N₂) in CH₂Cl₂ followed by reflux produces carboxamide derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at room temperature, away from incompatible materials like strong acids, bases, or oxidizing agents, which may generate hazardous decomposition products (e.g., CO, SOₓ) .
- Handling : Use ventilation systems compliant with BS EN 14042:2003 for exposure control. Avoid dust generation; sweep spills into sealed containers to prevent environmental release .
Q. What spectroscopic techniques validate the structural integrity of thiophene derivatives?
- 1H/13C NMR : Critical for confirming substituent positions and carboxy/amide group integration. For example, methyl esters show characteristic C=O peaks at ~170 ppm in 13C NMR .
- IR Spectroscopy : Identifies functional groups via absorption peaks (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, as seen in compound 10 (C₆H₅O₂S derivatives) .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiophene-based compounds in anticancer research?
- Pharmacophore Modeling : Map critical functional groups (e.g., aminomethyl, carboxylic acid) to anticancer activity. For example, 3-Methylthiophene-2-carboxylic acid derivatives show activity linked to electronic effects of substituents .
- Cytochrome P450 Studies : Investigate metabolic activation pathways. Cytochrome P450 oxidizes thiophene rings to electrophilic intermediates, influencing toxicity and efficacy .
- In Silico Docking : Predict binding affinities to targets like tyrosine phosphatase 1B using tools such as AutoDock .
Q. How can researchers address contradictions in biological activity data of thiophene derivatives across studies?
- Comparative Assays : Standardize cell lines and protocols (e.g., MTT vs. ATP-based viability assays) to reduce variability .
- Target Validation : Use CRISPR/Cas9 knockouts to confirm mechanistic roles of suspected targets (e.g., apoptosis regulators) .
- Dose-Response Analysis : Resolve discrepancies by testing a wider concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
Q. What synthetic routes optimize yield and purity for complex thiophene-carboxylic acid conjugates?
- Route Selection : Compare methods like Fiesselmann synthesis (thioglycolic acid + α,β-acetylenic esters) vs. Suzuki coupling for regioselectivity .
- Yield Optimization : Use catalytic bases (e.g., DMAP) to enhance reaction efficiency. For example, coupling 3-nitro-phenylamine with chlorosulfonyl-thiophene esters achieves 78% yield .
- Purification : Gradient elution in HPLC minimizes co-elution of byproducts .
Key Challenges and Future Directions
- Mechanistic Gaps : Limited understanding of biological targets for this compound derivatives necessitates proteomics studies (e.g., affinity chromatography) .
- Environmental Impact : Develop biodegradation protocols for thiophene derivatives in contaminated soil/water .
- Synthetic Innovation : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



